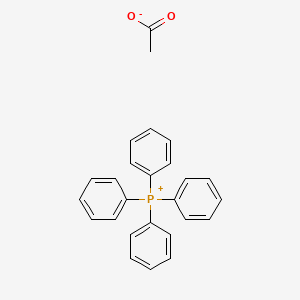

Tetraphenylphosphonium acetate

Description

Significance of Quaternary Phosphonium (B103445) Salts in Modern Synthetic Chemistry Research

Quaternary phosphonium salts (QPSs) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. researchgate.net This structure imparts unique properties that make them invaluable in various domains of synthetic chemistry. researchgate.netnih.gov

Their utility spans across numerous applications, including:

Catalysis: QPSs are widely employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. smolecule.commagtech.com.cn They have also gained considerable attention as catalysts in a multitude of chemical transformations, contributing to more efficient and environmentally friendly synthetic routes. researchgate.net

Organic Synthesis: In organic synthesis, QPSs serve as versatile reagents and intermediates. nih.govrsc.org They are fundamental in reactions like the Wittig reaction for alkene synthesis and can act as precursors for various other organophosphorus compounds. evitachem.com

Ionic Liquids: The unique physicochemical properties of QPSs, such as thermal stability and low vapor pressure, make them suitable for use as ionic liquids, which are considered greener alternatives to volatile organic solvents. researchgate.net

Material Science: These salts are integral structural motifs in the development of new materials. rsc.org

Coordination Chemistry: The tetraphenylphosphonium (B101447) cation is particularly useful for crystallizing and isolating inorganic and organometallic anions. wikipedia.org

The ease of synthesis, accessibility, and desirable eco-friendly characteristics have further propelled the extensive research and application of quaternary phosphonium salts in modern chemistry. researchgate.net

Overview of Tetraphenylphosphonium Acetate's Academic Relevance and Research Trajectories

Tetraphenylphosphonium acetate (B1210297), with the chemical formula C₂₆H₂₃O₂P, consists of a tetraphenylphosphonium cation and an acetate anion. smolecule.com Its high stability and solubility in organic solvents have made it a compound of interest in various research areas. smolecule.com

Key research trajectories for this compound include:

Phase-Transfer Catalysis: It is utilized as a phase-transfer catalyst, enhancing reaction rates between different phases. smolecule.comevitachem.com

Synthesis of Other Compounds: It serves as a reagent in the formation of other phosphonium salts and derivatives. smolecule.com For instance, it can be used in the synthesis of polycarbonates through melt condensation. google.com

Catalysis: The compound can form complexes with metal ions, which is beneficial in catalytic processes. smolecule.com

Biological Research: Studies have investigated its influence on mitochondrial function, including its effect on membrane potential and ion transport across membranes. smolecule.comnih.gov

The synthesis of this compound can be achieved through methods such as the reaction of tetraphenylphosphonium bromide with sodium acetate or the direct acetylation of tetraphenylphosphonium chloride. smolecule.com Its versatility continues to drive its exploration in both fundamental and applied chemical research.

Structure

3D Structure of Parent

Properties

CAS No. |

64564-22-3 |

|---|---|

Molecular Formula |

C26H23O2P |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

tetraphenylphosphanium;acetate |

InChI |

InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

HLNHDVOODYDVRZ-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Research

Anion Exchange Strategies for Tetraphenylphosphonium (B101447) Acetate (B1210297) Synthesis

The most common and direct method for synthesizing tetraphenylphosphonium acetate is through an anion exchange reaction, also known as salt metathesis. This strategy involves the reaction of a tetraphenylphosphonium salt, typically a halide, with an acetate salt. The driving force for the reaction is often the precipitation of the resulting inorganic salt in a suitable solvent.

The choice of solvent and reaction conditions is critical in anion exchange synthesis to maximize the yield and purity of the product. The reaction typically involves mixing a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide or chloride, with a source of acetate ions, like sodium acetate. smolecule.com

The selection of the solvent system is paramount. Solvents like water or ethanol (B145695) are commonly employed. smolecule.com In these polar solvents, the ionic reactants dissolve, facilitating the exchange of ions. The subsequent formation of a byproduct, such as sodium bromide, which may have lower solubility in the chosen solvent system, can help drive the reaction to completion. For laboratory-scale synthesis, metathesis in a non-aqueous solvent is also a favored approach due to its simplicity.

Researchers have investigated various solvents to optimize the process. For related phosphonium (B103445) salt reactions, solvents such as acetonitrile, dichloromethane, chloroform, and dichloroethane have been studied. thieme-connect.de The solubility of the phosphonium salt and the acetate source, as well as the insolubility of the inorganic byproduct, are key considerations. For instance, the solubility of tetraphenylphosphonium halides can differ, with chlorides and bromides sometimes showing lower solubility than iodides, which can affect reaction yields. cas.cn The reaction temperature is generally kept mild to moderate, and the reaction is not typically sensitive to small amounts of water. cas.cn

Table 1: Solvent Systems and Conditions for Anion Exchange Synthesis

| Reactants | Acetate Source | Solvent System | General Conditions | Key Findings & Citations |

|---|---|---|---|---|

| Tetraphenylphosphonium Bromide | Sodium Acetate | Water or Ethanol | Controlled mixing | A standard method involving the formation of this compound and sodium bromide as a byproduct. smolecule.com |

| Tetraphenylphosphonium Halide (TPPX) | Sodium Phenolate (B1203915) | Non-aqueous solvent | Anhydrous conditions | Favored for lab-scale synthesis due to simplicity. |

| Tetraphenylphosphonium Iodide | (for arylation) | N,N-Dimethylformamide (DMF) | Elevated temperature (e.g., 100 °C) | Higher solubility of iodide salt compared to chloride or bromide can lead to better yields in certain reactions. cas.cn |

Optimization of the synthetic pathway focuses on improving the reaction efficiency and the final product yield. One approach involves using ion-exchange resins. smolecule.com In this method, a solution of a tetraphenylphosphonium halide is passed through an ion-exchange column loaded with acetate ions. This technique can lead to a cleaner product with higher purity compared to direct precipitation methods, as it avoids the co-precipitation of inorganic salts with the desired product. smolecule.com

Another optimization strategy is the use of phase-transfer catalysis, where this compound can be synthesized from phenyl phosphine (B1218219) and acetic acid in a biphasic system, which can enhance reaction efficiency. smolecule.com The direct acetylation of tetraphenylphosphonium chloride with acetic anhydride (B1165640) or acetic acid under controlled conditions also presents an alternative pathway to the acetate salt. smolecule.com Mechanistic studies on related reactions show that the choice of base can be critical; for instance, cesium carbonate has been found to be a more effective initiator than sodium or potassium carbonate in certain nucleophilic arylations involving phosphonium salts. cas.cn Optimizing the molar ratios of the reactants is also crucial for maximizing yield. cas.cn

Alternative Synthetic Routes to Tetraphenylphosphonium Salts Precursors and Derivatives

The synthesis of the tetraphenylphosphonium cation itself is a prerequisite for producing this compound. Several alternative routes to its precursor salts and derivatives have been developed beyond the traditional methods.

Quaternization of Triphenylphosphine (B44618): The most classic approach involves the quaternization of triphenylphosphine. rsc.org This can be achieved by reacting triphenylphosphine with an aryl halide, such as a bromobenzene (B47551) derivative, often in the presence of a catalyst. wiley-vch.de

Mechanochemical Synthesis: A solvent-free, environmentally friendly route involves the ball-milling of triphenylphosphine with alkyl halides. smolecule.com This mechanochemical method can produce phosphonium salts in high yields (89–94%) in a significantly shorter time (2–4 hours) compared to traditional solution-phase synthesis (12–24 hours). smolecule.com

Reaction with Arynes: Tetraarylphosphonium (TAP) cations can be efficiently synthesized from triarylphosphine derivatives and highly reactive arynes. nih.gov This method is particularly useful for creating sterically demanding phosphonium cations.

Intramolecular Cascade Cyclization: A notable synthetic pathway reported involves an intramolecular cascade cyclization to yield a phosphonium-borate zwitterion, which represents a novel skeleton for advanced materials. rsc.org

Table 2: Comparison of Alternative Synthetic Routes to Tetraphenylphosphonium Precursors

| Synthetic Method | Starting Materials | General Conditions | Key Advantages & Citations |

|---|---|---|---|

| Quaternization | Triphenylphosphine, Aryl Halide | Refluxing solvent, catalyst may be needed | A classic, well-established method. rsc.orgwiley-vch.de |

| Mechanochemical Synthesis | Triphenylphosphine, Alkyl Halide | Ball-milling (e.g., 30 Hz) | Eco-friendly (solvent-free), high yields (89-94%), reduced reaction time. smolecule.com |

| Reaction with Arynes | Triarylphosphine derivatives, Arynes | Controlled reaction | Efficient for synthesizing sterically hindered tetraarylphosphonium cations. nih.gov |

| Direct Arylation | Tetraarylphosphonium salts, Carbonyls/Imines | Presence of Cesium Carbonate | Metal-free, circumvents moisture sensitivity of traditional arylmetallic reagents, yields of 72-89%. smolecule.com |

Purification and Isolation Methodologies for High-Purity this compound in Research

Achieving high purity is essential for the application of this compound in research, particularly in catalysis and as an electrolyte component. Several methodologies are employed for its purification and isolation.

The primary purification step after synthesis is often the removal of inorganic salt byproducts, such as sodium chloride, which can be achieved by simple filtration if it has precipitated from the reaction mixture. google.com The crude product is then typically subjected to recrystallization. Polar aprotic solvents, such as acetonitrile, are effective for this purpose. The process involves dissolving the crude product in the hot solvent and allowing it to cool slowly, causing the high-purity this compound to crystallize while impurities remain in the solution.

Another common technique is precipitation. Tetraphenylphosphonium salts have the advantageous property of being less likely to trap organic solvent molecules during precipitation, which leads to a more stable and purer solid. researchgate.net The addition of a non-solvent, such as diethyl ether, to a solution of the phosphonium salt can induce precipitation, allowing for its isolation by filtration, often through a pad of an inert material like Celite®. thieme-connect.deresearchgate.net

For removing residual catalysts or other dissolved impurities from reaction mixtures containing phosphonium salts, treatment with adsorbents like bleaching clay can be effective. google.com Finally, the purified solid is typically dried under vacuum to remove any residual solvent. The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and elemental analysis.

Table 3: Purification and Isolation Techniques

| Technique | Reagent/Solvent | Purpose | Citation |

|---|---|---|---|

| Filtration | N/A | Removal of precipitated inorganic salt byproducts (e.g., NaCl). | google.com |

| Recrystallization | Polar aprotic solvents (e.g., Acetonitrile) | Removal of soluble impurities to achieve high purity of the final product. | |

| Precipitation | Non-solvents (e.g., Diethyl ether) | Isolation of the phosphonium salt from the reaction solution. | thieme-connect.deresearchgate.net |

| Adsorption | Bleaching clay or other adsorbents | Removal of dissolved catalyst residues from the crude product solution. | google.com |

| Vacuum Drying | N/A | Removal of residual solvents from the final solid product. | |

Advanced Structural Elucidation and Spectroscopic Research Methodologies

Single-Crystal X-ray Diffraction Analysis of Tetraphenylphosphonium (B101447) Acetate (B1210297) and its Complexes

Crystallographic Studies of Cation-Anion Interactions

In the crystalline state of tetraphenylphosphonium salts, the interaction between the bulky tetraphenylphosphonium (TPP) cation and the corresponding anion is primarily electrostatic or Coulombic in nature. mdpi.com Structural analyses of various TPP salts reveal how the positively charged phosphorus center and the surrounding phenyl groups interact with the counter-ion. mdpi.comnih.gov

| Parameter | Value for TPP ClO₄ rsc.org |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a, b (Å) | 12.969(3) |

| c (Å) | 7.031(1) |

| Volume (ų) | 1182.2(4) |

| Z (Formula units per cell) | 2 |

Analysis of Packing Motifs and Supramolecular Assembly in the Solid State

The solid-state structure of tetraphenylphosphonium salts is often dominated by the packing requirements of the large TPP cations. nih.gov These cations self-assemble through a variety of weak, non-covalent interactions, most notably the "phenyl embrace." This is a recurring supramolecular motif where the phenyl rings of adjacent TPP cations interlock in various configurations, such as the concerted multiple phenyl embrace. nih.govresearchgate.net These embraces, involving edge-to-face and offset face-to-face π-π stacking interactions, are significant organizing forces in the crystal, often leading to the formation of chains or layers of cations. bangor.ac.ukrsc.org

In tetraphenylphosphonium acetate, the crystal structure arises from a balance between these cation-cation phenyl embrace interactions and the previously mentioned cation-anion attractions. The small acetate anions would likely occupy the voids created by the assembly of the larger TPP cations, with their charge and hydrogen bonding capability serving to link the cationic assemblies into a stable three-dimensional network. The tendency of bulky or structurally divergent molecules to pack in a way that leaves voids is known as frustrated packing, a principle that can be used to design porous materials. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. organicchemistrydata.org For an ionic compound like this compound, ¹H, ¹³C, and ³¹P NMR are used to confirm its identity and study its behavior.

¹H, ¹³C, and ³¹P NMR Studies on this compound

The NMR spectrum of this compound is a composite of the signals from both the cation and the anion.

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.6-8.0 ppm) corresponding to the 20 protons of the four phenyl rings on the TPP cation. rsc.orgchemicalbook.com A sharp singlet at a much higher field (typically δ ~1.9 ppm) corresponds to the three equivalent protons of the methyl group on the acetate anion. The integration of these two regions should yield a ratio of 20:3, confirming the stoichiometry.

¹³C NMR: The spectrum will display signals for the carbon atoms of the TPP cation, including the ipso-carbon directly attached to phosphorus and the ortho, meta, and para carbons of the phenyl rings. rsc.orgsavemyexams.com The acetate anion will show two distinct signals: one for the methyl carbon and another for the carboxylate carbon. researchgate.net

³¹P NMR: This technique is particularly informative for phosphorus-containing compounds. The TPP cation gives a single, sharp resonance in the ³¹P NMR spectrum, typically around δ +22 to +24 ppm, confirming the presence of the phosphonium (B103445) center. rsc.orgresearchgate.netresearchgate.net

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenyl (C₆H₅)₄P⁺ | 7.6 – 8.0 | Multiplet (m) |

| Methyl CH₃COO⁻ | ~1.9 | Singlet (s) | |

| ¹³C | Phenyl (C₆H₅)₄P⁺ | 118 – 137 | Multiple signals |

| Methyl (C H₃COO⁻) | ~21 | Singlet (s) | |

| Carboxylate (CH₃C OO⁻) | ~175 | Singlet (s) | |

| ³¹P | (C₆H₅)₄P ⁺ | +22 – +24 | Singlet (s) |

Dynamic NMR Investigations of Solution Behavior

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. numberanalytics.comnih.gov For this compound in solution, DNMR could provide insights into several dynamic phenomena:

Ion Pairing: In solvents of low to medium polarity, ions may exist in an equilibrium between free, solvated ions and ion pairs. DNMR can be used to measure the rate of exchange between these species.

Rotational Dynamics: The rotation of the phenyl groups around the P-C bonds is a dynamic process. At low temperatures, this rotation may be slow enough to cause broadening or splitting of the aromatic proton or carbon signals. Variable-temperature (VT) NMR studies can determine the energy barrier for this rotation. numberanalytics.com

Solvation Shell Exchange: The exchange of solvent molecules in the solvation shell of the cation and anion with bulk solvent molecules can also be investigated using specialized NMR techniques.

Studies on similar salts like tetraphenylphosphonium chloride (PPh₄Cl) have used NMR to investigate their aggregation behavior and interactions in aqueous solutions. researchgate.net Such studies help to understand how these ions influence the structure of the solvent and interact with other solutes.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.desu.se These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and analysis of bonding. nih.govlibretexts.org

For this compound, the vibrational spectrum is a superposition of the modes from the TPP cation and the acetate anion.

Tetraphenylphosphonium Cation: The TPP cation has characteristic vibrations associated with the P-Ph bonds and the phenyl rings themselves. These include P-C stretching modes, C-H stretching, and various in-plane and out-of-plane ring bending and stretching modes. bangor.ac.uk

Acetate Anion: The acetate anion has highly characteristic vibrational modes. The most prominent are the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. The positions of these bands are sensitive to the anion's environment, including the nature of the cation and any hydrogen bonding. The difference in frequency between the antisymmetric and symmetric stretches (Δν) can provide information about the coordination mode of the carboxylate group.

IR and Raman spectroscopy are thus essential for confirming the presence of both ionic components and for studying the subtle cation-anion interactions as reflected in shifts in vibrational frequencies. e-bookshelf.de

| Vibrational Mode | Ion | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | (C₆H₅)₄P⁺ | 3050 - 3100 | IR, Raman |

| Antisymmetric COO⁻ Stretch (νₐₛ) | CH₃COO⁻ | 1550 - 1610 | IR |

| Aromatic C=C Stretch | (C₆H₅)₄P⁺ | 1400 - 1600 | IR, Raman |

| Symmetric COO⁻ Stretch (νₛ) | CH₃COO⁻ | 1400 - 1450 | IR, Raman |

| P-Phenyl (P-C) Stretch | (C₆H₅)₄P⁺ | ~1100 | IR, Raman |

Complementary Analytical Techniques in Research Characterization

While primary spectroscopic methods offer a wealth of structural information, a robust characterization of this compound relies on complementary analytical techniques. These methods are crucial for unequivocally confirming the molecular identity and rigorously assessing the purity of the compound. Techniques such as mass spectrometry and elemental analysis provide orthogonal data that substantiates findings from other spectroscopic analyses.

Mass spectrometry is an indispensable tool for verifying the molecular weight and, by extension, the molecular formula of this compound. This technique ionizes the compound and separates the resulting ions based on their mass-to-charge ratio (m/z), providing direct evidence of the molecular species present.

High-resolution mass spectrometry (HRMS) is particularly powerful, offering precise mass measurements that can confirm the elemental composition of the constituent ions. ufv.brresearchgate.net For this compound, the analysis is typically performed in positive ion mode to detect the tetraphenylphosphonium cation ([Ph₄P]⁺). The experimentally observed m/z value for this cation is compared with its calculated theoretical mass, and a close match provides strong confirmation of its identity. rsc.org For instance, studies using electrospray ionization (ESI) HRMS have reported observed m/z values for the [C₂₄H₂₀P]⁺ cation that are in excellent agreement with the calculated mass. rsc.org

Mass spectrometry also serves as a sensitive method for purity assessment. acs.org The presence of extraneous peaks in the mass spectrum can indicate impurities, degradation products, or residual starting materials from the synthesis, allowing for a detailed evaluation of sample cleanliness. acs.orgeur.nl

Table 1: Representative High-Resolution Mass Spectrometry Data for the Tetraphenylphosphonium Cation

| Ion Formula | Calculated m/z | Observed m/z | Ionization Technique |

| [C₂₄H₂₀P]⁺ | 339.1297 | 339.1296 | ESI |

| Illustrative data based on reported values for the tetraphenylphosphonium cation. rsc.org |

Elemental analysis is a fundamental and quantitative method used to determine the mass percentages of the constituent elements in a compound. For this compound (C₂₆H₂₃O₂P), the theoretical percentages of carbon (C), hydrogen (H), and phosphorus (P) are calculated from its molecular formula and atomic weights.

An experimental analysis of a synthesized sample is performed, and the resulting percentages are compared against the theoretical values. A close correspondence between the experimental and calculated percentages provides strong evidence for the compound's identity and high purity. ufv.brscienceopen.comrsc.org This technique is routinely used alongside spectroscopic methods to provide a complete and verified characterization of newly synthesized compounds. ufv.brnih.govrsc.org Any significant discrepancy between the found and calculated values would suggest the presence of impurities, such as solvents or byproducts, or an error in the compound's proposed structure. soton.ac.uk

Table 2: Theoretical vs. Representative Experimental Elemental Analysis Data for this compound (C₂₆H₂₃O₂P)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 78.37 | 78.35 |

| Hydrogen (H) | 5.82 | 5.80 |

| Phosphorus (P) | 7.77 | 7.75 |

| Experimental values are illustrative and represent typical results for a high-purity sample. |

Applications in Advanced Organic Synthesis and Materials Science Research

Tetraphenylphosphonium (B101447) Acetate (B1210297) as a Phase-Transfer Catalyst in Complex Organic Transformations

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases. rsc.orgnih.gov Quaternary phosphonium (B103445) salts, like tetraphenylphosphonium acetate, are effective phase-transfer catalysts. nih.gov They function by pairing with an anion from the aqueous phase, transporting it into the organic phase where the reaction with an organic substrate can occur.

Asymmetric Synthesis Applications

The development of chiral phase-transfer catalysts for asymmetric synthesis is a significant area of research, aiming to produce enantiomerically enriched molecules. rsc.orgnih.govmdpi.com While the primary focus has often been on chiral quaternary ammonium (B1175870) salts, chiral quaternary phosphonium salts are also recognized as effective catalysts in this domain. rsc.org These catalysts create a chiral environment around the reacting species, influencing the stereochemical outcome of the reaction.

The general mechanism involves the formation of a tight ion pair between the chiral phosphonium cation and the prochiral nucleophile. This association directs the approach of the electrophile, leading to the preferential formation of one enantiomer over the other. Research in this area has led to the development of various bifunctional quaternary phosphonium salt catalysts that incorporate hydrogen-bonding donors to enhance stereoselectivity in reactions such as asymmetric alkylations and aza-Henry reactions. mdpi.com

Multiphase Reaction Systems Development

Multiphase reaction systems are integral to the chemical industry, and enhancing their efficiency is a constant pursuit. Phase-transfer catalysts like tetraphenylphosphonium salts play a crucial role in these systems by improving interfacial transport and reaction rates. The use of such catalysts can lead to process intensification, offering benefits such as reduced reaction times, lower energy consumption, and easier product separation.

In the context of multiphase systems, the stability and solubility characteristics of the catalyst are paramount. Tetraphenylphosphonium salts exhibit favorable properties, including a reduced tendency to trap organic compounds during precipitation, which facilitates catalyst recovery and reuse. researchgate.net The development of multiphase reaction procedures often involves strategies to easily isolate and recycle the homogeneous catalyst, a key advantage offered by phosphonium-based systems. researchgate.net

Role in Polymerization and Polymer Modification Research

This compound and its derivatives have found significant utility in the field of polymer chemistry, acting as catalysts and accelerators in polymerization and curing processes.

Catalyst in Transesterification for Polymer Production (e.g., Polycarbonates)

Polycarbonates are a vital class of engineering thermoplastics, and their production via melt transesterification is a prominent industrial process. researchgate.netmdpi.com This method is considered a greener alternative to processes using phosgene. mdpi.com The transesterification reaction, for instance between diphenyl carbonate (DPC) and bisphenol A (BPA), requires a catalyst to proceed efficiently. researchgate.net

Quaternary phosphonium salts have demonstrated high catalytic activity in these polymerization reactions. researchgate.net For example, in the synthesis of bisphenol-fluorene polycarbonate (BHPF-PC) from 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) and DPC, tetraphenylphosphonium phenolate (B1203915) showed superior catalytic performance compared to other catalysts. The catalyst influences key polymer properties such as molecular weight, which is also dependent on factors like the molar ratio of monomers, polymerization time, and temperature. researchgate.net

Table 1: Influence of Catalyst on Polycarbonate Synthesis via Melt Transesterification

| Catalyst Type | Monomers | Resulting Polymer | Key Findings |

|---|---|---|---|

| Tetraphenylphosphonium Phenolate | Diphenyl Carbonate (DPC) & 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Bisphenol-fluorene polycarbonate (BHPF-PC) | Exhibited the highest catalytic activity among tested catalysts. Molecular weight of the polymer is highly dependent on the DPC/BHPF molar ratio. researchgate.net |

| Metal Acetates | Diphenyl Carbonate (DPC) & Bisphenol A (BPA) | Polycarbonate (PC) | Catalytic activity of various metal acetates was studied to optimize reaction conditions. |

Application as Latent Hardening Accelerator in Resin Curing Research

In the formulation of materials like epoxy molding compounds, latent curing accelerators are essential for controlling the curing process. researchgate.net These accelerators remain inactive at storage temperatures but become active under specific conditions, such as elevated temperatures, to initiate the curing reaction. Tetraphenylphosphonium-based compounds, such as tetraphenylphosphonium-tetraphenylborate (TPP-K), serve as effective latent hardening accelerators for phenol-epoxy resins. mdpi.comnih.gov

The mechanism of action for TPP-K involves its dissociation at curing temperatures. mdpi.comnih.govbohrium.com The generated tetraphenylborate (B1193919) anion reacts with phenol (B47542) to produce a phenoxide ion. This phenoxide ion then combines with the tetraphenylphosphonium cation to form the active catalytic species, tetraphenylphosphonium phenolate. mdpi.comnih.govbohrium.com This active species then initiates the ring-opening of the epoxide, leading to the cross-linking and hardening of the resin. mdpi.comnih.govbohrium.com The latency of these accelerators is attributed to their ionic complex nature, which requires an initial energy input to dissociate and begin the catalytic cycle. researchgate.net

Table 2: Comparison of Latent Accelerators in Epoxy/Phenolic Resin Systems

| Accelerator | Latency | Catalytic Reactivity | Resulting Polymer Tg |

|---|---|---|---|

| Triphenyl phosphine (B1218219) (TPP) | Low | High | Lower |

| Triphenylphosphine-1,4-benzoquinone (TPP-BQ) | High | Low | Lower |

| Tetraphenylphosphonium bis(2,3-dioxy-naphthalene)methylsilicate (P-Si-Me) | Medium | Medium | Higher |

Data adapted from comparative studies on phosphonium-based accelerators. researchgate.net

Reagent and Activator in Diverse Synthetic Methodologies

Beyond its catalytic roles, the tetraphenylphosphonium moiety can be incorporated into reagents to act as a solubility-control group. This strategy is particularly useful in facilitating the purification of reaction mixtures. For instance, by appending a tetraphenylphosphonium salt to triphenylphosphine (B44618), the resulting phosphine oxide byproduct from reactions like the Wittig or Mitsunobu reaction becomes easily separable by precipitation and filtration. This approach simplifies purification, which is often a challenging aspect of these synthetic methods.

The stability and predictable precipitation behavior of tetraphenylphosphonium salts make them ideal for this "phase-vanishing" technique. This allows for the benefits of homogeneous reaction conditions while enabling a straightforward, heterogeneous-like workup. This methodology has been applied to develop phosphonium-supported triphenylphosphine and azodicarboxylate reagents for use in various organic transformations. researchgate.net

Epoxide-Initiated Cation-Olefin Polycyclization Research

While direct studies detailing the use of this compound in epoxide-initiated cation-olefin polycyclization are not extensively documented, the role of tetraphenylphosphonium salts in epoxide ring-opening reactions provides a foundation for its potential application in this area. Research has shown that related compounds, such as tetraphenylphosphonium-tetraphenylborate, can facilitate the ring-opening of epoxides. In these reactions, the tetraphenylphosphonium cation is believed to play a crucial role in activating the epoxide ring, making it more susceptible to nucleophilic attack.

In a theoretical study of the phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium-tetraphenylborate, the mechanism was found to involve the generation of a phenoxide ion which then attacks the epoxide. nih.govmdpi.com This suggests that the tetraphenylphosphonium cation can act as an effective counterion to stabilize the active nucleophile. In the context of cation-olefin polycyclization, it is plausible that this compound could similarly facilitate the initial epoxide ring-opening, generating a carbocationic intermediate that then triggers the subsequent cyclization cascade of olefinic moieties within the substrate. The acetate anion, being a mild base, could also play a role in the reaction pathway.

Further research is required to specifically explore the efficacy and mechanism of this compound in promoting epoxide-initiated cation-olefin polycyclization reactions.

Application in Dehydrochlorination Processes

The tetraphenylphosphonium cation has demonstrated utility in catalytic dehydrochlorination reactions. A notable example is the use of activated carbon-supported tetraphenylphosphonium chloride as a catalyst for the dehydrochlorination of 1,2-dichloroethane (B1671644) to produce vinyl chloride. This process highlights the ability of the tetraphenylphosphonium moiety to facilitate the elimination of hydrogen chloride from a chlorinated hydrocarbon.

The catalytic activity in such dehydrochlorination reactions is attributed to the interaction of the phosphonium salt with the substrate. While the specific mechanism with the chloride salt was investigated, it provides a strong indication of the potential for this compound to act in a similar capacity. The acetate ion, being a stronger base than the chloride ion, could potentially enhance the rate of dehydrochlorination by more effectively abstracting a proton.

The general reaction for the dehydrochlorination of a generic chloroalkane catalyzed by this compound can be represented as follows:

R-CHCl-CH₂-R' + [Ph₄P]⁺[OAc]⁻ → R-CH=CH-R' + [Ph₄P]⁺[Cl]⁻ + HOAc

Table 1: Comparison of Counterions in Tetraphenylphosphonium-Catalyzed Dehydrochlorination

| Counterion | Basicity | Potential Role in Dehydrochlorination |

| Acetate (OAc⁻) | Higher | Can act as a proton acceptor, potentially accelerating the reaction rate. |

| Chloride (Cl⁻) | Lower | Primarily acts as a charge-balancing anion for the active phosphonium cation. |

Emerging Applications in Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound, as a phase-transfer catalyst, aligns with these principles by enabling reactions under milder conditions and potentially in more environmentally benign solvent systems.

Solvent-Free or Reduced-Solvent Reaction Design

Tetraphenylphosphonium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). This property is particularly valuable in the design of solvent-free or reduced-solvent reaction conditions. By transferring a reactant from one phase to another where the reaction can occur, these catalysts can eliminate the need for a co-solvent that would otherwise be required to bring the reactants into a single phase.

While specific examples of this compound in solvent-free reactions are not extensively reported, the behavior of analogous phosphonium salts suggests its potential. For instance, the use of phosphonium-based ionic liquids as catalysts has been explored in various solvent-free applications. The high thermal stability of tetraarylphosphonium salts makes them suitable for reactions that may require elevated temperatures in the absence of a solvent.

The potential advantages of using this compound in solvent-free or reduced-solvent systems include:

Reduced volatile organic compound (VOC) emissions.

Simplified product purification and work-up procedures.

Potential for increased reaction rates due to higher reactant concentrations.

Catalytic Efficiency and Reusability Studies

A key aspect of sustainable synthesis is the ability to reuse catalysts over multiple reaction cycles, thereby reducing waste and cost. Research into phosphonium-based catalysts has demonstrated their potential for recyclability. For example, tetraarylphosphonium inner-salts have been developed as recyclable and reusable Lewis base catalysts.

The reusability of this compound would largely depend on the specific reaction conditions and the ease of its separation from the reaction mixture. If the catalyst is used in a biphasic system or can be precipitated after the reaction, its recovery and reuse become more feasible. The stability of the tetraphenylphosphonium cation is a significant factor that contributes to its potential for reuse.

Table 2: Factors Influencing the Reusability of this compound

| Factor | Description |

| Thermal Stability | The high thermal stability of the tetraphenylphosphonium cation allows for its use in a range of reaction temperatures without significant degradation. |

| Chemical Stability | Resistance to degradation under the specific reaction conditions is crucial for maintaining catalytic activity over multiple cycles. |

| Phase Separation | The ability to easily separate the catalyst from the product and unreacted starting materials is key for efficient recycling. This can be achieved through techniques like extraction or precipitation. |

| Catalyst Leaching | In cases where the catalyst is supported on a solid material, minimizing the leaching of the active species into the reaction medium is essential for long-term reusability. |

Further studies are necessary to quantify the catalytic efficiency and determine the practical reusability of this compound in various synthetic applications.

Theoretical and Computational Studies on Tetraphenylphosphonium Acetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure of molecules, which in turn governs their reactivity.

For the tetraphenylphosphonium (B101447) (TPP⁺) cation , DFT calculations help in understanding the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In the TPP⁺ cation, the HOMO is typically localized on the phenyl rings, indicating that these are the most probable sites for electrophilic attack. The LUMO is generally distributed around the entire cation, including the central phosphorus atom. The large HOMO-LUMO gap characteristic of the TPP⁺ cation suggests high kinetic stability and low chemical reactivity. Studies on related systems have shown that the HOMO and LUMO energy levels can be influenced by the surrounding chemical environment mdpi.comchinesechemsoc.org. For instance, in a thermally activated delayed fluorescence (TADF) emitter incorporating a tetraphenylphosphonium acceptor, the calculated HOMO and LUMO energy levels were integral to understanding the intramolecular charge transfer (ICT) processes chinesechemsoc.org.

The acetate (B1210297) anion's electronic structure and reactivity have also been modeled using DFT. The HOMO of the acetate anion is primarily located on the oxygen atoms of the carboxylate group, making them the centers of nucleophilicity. Quantum mechanical calculations have been instrumental in understanding the reaction mechanisms involving the acetate anion. For example, studies have shown that the acetate anion can facilitate the formation of a carbene, a highly reactive intermediate, when paired with an imidazolium (B1220033) cation by abstracting a proton researchgate.net. This highlights the role of the anion's electronic structure in directing chemical reactions.

| Ion | Orbital | Typical Localization | Implication |

| Tetraphenylphosphonium (TPP⁺) | HOMO | Phenyl Rings | Site of potential electrophilic attack |

| LUMO | Distributed over the cation | Electron accepting capability | |

| Acetate (CH₃COO⁻) | HOMO | Carboxylate Oxygen Atoms | Nucleophilic reactivity |

| LUMO | C-C and C=O antibonding orbitals | Site for electron acceptance |

This table summarizes the general characteristics of the frontier molecular orbitals for the individual ions as predicted by quantum chemical calculations.

Molecular Mechanics and Dynamics for Conformational Analysis and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules and their interactions over time. These methods treat molecules as a collection of atoms governed by a classical potential energy function, known as a force field.

For the tetraphenylphosphonium cation , a key conformational feature is the rotation of the four phenyl rings around the phosphorus-carbon bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations. The cation's bulky and rigid structure significantly influences the packing in condensed phases and its interaction with other molecules. Force fields like AMBER and CHARMM are commonly used for biomolecular simulations and have been extended to include parameters for a variety of organic molecules, including ions similar to TPP⁺ nih.govnih.govlammps.orggithub.comresearchgate.net. Developing accurate force field parameters, often guided by quantum chemical calculations, is crucial for realistic simulations nih.gov.

Regarding intermolecular interactions, the TPP⁺ cation can engage in non-covalent interactions such as C-H···π and π-π stacking with other aromatic systems. In the context of tetraphenylphosphonium acetate, a primary interaction would be the electrostatic attraction between the positively charged phosphorus center and the negatively charged acetate oxygen atoms. Furthermore, hydrogen bonding between the C-H groups of the phenyl rings and the acetate oxygens can occur. MD simulations of various ionic liquids have been used to study the structure and dynamics of these systems, revealing details about ion pairing and the organization of ions in the liquid state lammps.org.

The acetate anion , being smaller and more flexible, is highly influenced by its environment. MD simulations have been used to study the hydration of the acetate ion in aqueous solutions, revealing details about the structure of its solvation shell and the dynamics of hydrogen bonding with water molecules. These simulations show that the oxygen atoms of the acetate anion are strong hydrogen bond acceptors.

| Interaction Type | Involving TPP⁺ | Involving Acetate | Significance in TPP-Acetate System |

| Electrostatic | Positive charge on P and partial positive on H | Negative charge on O atoms | Primary driving force for ion pairing |

| Hydrogen Bonding | Phenyl C-H as donor | Carboxylate O as acceptor | Contributes to the stability of ion pairs and aggregates |

| van der Waals | Phenyl rings | Methyl and carboxylate groups | Influences packing and steric effects |

| π-Interactions | π-π stacking between phenyl rings | - | Can influence cation-cation and cation-solvent interactions |

This table outlines the key intermolecular interactions that would be studied using molecular mechanics and dynamics for the this compound system.

Solvation Models and Their Influence on Reaction Behavior

The choice of solvent can dramatically alter the behavior of ions and the outcome of chemical reactions. Computational solvation models are used to simulate these effects. These models can be broadly categorized into implicit and explicit models.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, DFT calculations of NMR chemical shifts often employ implicit solvent models to better match experimental data obtained in solution nih.gov.

Explicit solvation models involve including a number of solvent molecules in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. MD simulations of the acetate anion with explicit water molecules have been crucial in understanding its hydration structure and the dynamics of the surrounding water molecules. Studies on choline (B1196258) acetate in different solvents have shown that ion association is weaker in solvents with high dielectric constants, like water researchgate.net. The inclusion of explicit solvent molecules has been shown to be key in accurately predicting certain spectroscopic properties, such as Tc-99 NMR chemical shifts in technetium complexes rsc.org.

For a system like this compound, the choice of solvent would significantly affect the degree of ion pairing. In a non-polar solvent, the ions would likely exist as tight ion pairs, while in a polar solvent like water, they would be more likely to be solvent-separated. Computational studies can predict these preferences and their impact on reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H, ¹³C, ³¹P, etc.) with a good degree of accuracy nih.govnih.govaps.orgmdpi.comrsc.org. For the tetraphenylphosphonium cation, ³¹P NMR is particularly informative. The predicted chemical shift for the phosphorus atom can be compared with experimental values to confirm the cation's structure. Similarly, ¹H and ¹³C NMR chemical shifts for the phenyl rings can be calculated. The accuracy of these predictions can be improved by using appropriate levels of theory, basis sets, and solvation models nih.govnih.gov. For example, studies on osmium(II) complexes containing tetraphenylphosphonium have used NMR spectroscopy to confirm the position of the cation in the outer coordination sphere nih.gov.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the peaks observed in IR and Raman spectra. For the tetraphenylphosphonium cation, characteristic vibrational modes are associated with the P-C bonds and the phenyl rings researchgate.netresearchgate.net. For the acetate anion, the symmetric and asymmetric stretching vibrations of the COO⁻ group are particularly prominent and sensitive to the chemical environment. DFT calculations have been successfully used to assign the vibrational bands in the spectra of both isolated ions and related compounds researchgate.net.

| Spectroscopic Technique | Predicted Parameter | Relevant Ion/Group | Computational Method |

| NMR | Chemical Shifts (¹H, ¹³C, ³¹P) | TPP⁺ Cation, Acetate Anion | DFT (GIAO) |

| Infrared (IR) | Vibrational Frequencies | TPP⁺ Phenyl Rings, Acetate COO⁻ | DFT |

| Raman | Vibrational Frequencies | TPP⁺ Phenyl Rings, Acetate COO⁻ | DFT |

This table summarizes the spectroscopic parameters that can be predicted for this compound using computational methods.

The Role of the Tetraphenylphosphonium Cation in Chemical Phenomena Research

Influence of the Bulky Cation on Anion Stabilization and Reactivity

The large and sterically demanding nature of the tetraphenylphosphonium (B101447) cation exerts a profound influence on the stabilization and reactivity of its counter-anion, in this case, acetate (B1210297). The four phenyl groups attached to the central phosphorus atom create a three-dimensional structure that effectively shields the positive charge and limits the close approach of the acetate anion.

This steric hindrance has significant consequences for the anion's reactivity. By preventing tight ion pairing, the bulky cation can, in certain contexts, render the acetate anion more "naked" and thus more nucleophilic in solution. The separation between the cation and anion reduces the electrostatic interactions that would otherwise temper the anion's reactivity.

Furthermore, the significant steric bulk provided by the four phenyl groups surrounding the phosphorus center contributes to the thermal stability of the salt by inhibiting decomposition reactions. researchgate.net This stabilization is a crucial factor in high-temperature applications. Research on related phosphonium (B103445) compounds has shown that the presence of large organic substituents around the central phosphorus atom can enhance the thermal stability of the salt.

The delocalization of the positive charge over the four phenyl rings also plays a role in weakening the ion pairing with the acetate anion. This diffuse charge distribution, coupled with the steric hindrance, results in a "soft" cation that interacts less strongly with the "hard" acetate anion compared to smaller, more charge-dense cations like alkali metals. This weaker interaction can lead to increased reactivity of the acetate anion in various chemical transformations.

Counterion Effects on Solubility and Phase Behavior in Reaction Systems

The choice of counterion is a critical determinant of a salt's solubility and its behavior in multiphasic reaction systems. The tetraphenylphosphonium cation, due to its large, lipophilic (oil-loving) nature, imparts significant solubility in a wide range of organic solvents. wikipedia.org This property is central to its widespread use as a phase-transfer catalyst. nbinno.comfluorochem.co.uk

In a typical phase-transfer catalysis scenario involving an aqueous and an organic phase, the tetraphenylphosphonium cation can transport an anion, such as acetate, from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. The bulky and lipophilic phenyl groups facilitate the dissolution of the ion pair in the organic medium.

The solubility of tetraphenylphosphonium salts is markedly different from that of salts with small, inorganic cations. For instance, while sodium acetate has limited solubility in many organic solvents, tetraphenylphosphonium acetate would be expected to exhibit significantly greater solubility in such media. This enhanced solubility is crucial for achieving effective concentrations of the reactive anion in the organic phase, thereby accelerating reaction rates.

The table below provides a general overview of the solubility of a representative tetraphenylphosphonium salt, tetraphenylphosphonium chloride, in various solvents, which can serve as an indicator for the expected solubility behavior of this compound.

Table 1: Solubility of Tetraphenylphosphonium Chloride in Various Solvents

| Solvent | Solubility |

|---|---|

| Water | Soluble nbinno.com |

| Methanol | Soluble nbinno.com |

| Ethanol (B145695) | Soluble nbinno.comcymitquimica.com |

| Acetone | Soluble nbinno.comcymitquimica.com |

| Acetonitrile | Soluble wikipedia.org |

| Dimethylformamide (DMF) | Soluble wikipedia.org |

| Benzene | Insoluble nbinno.com |

| Toluene | Insoluble nbinno.com |

The ability of the tetraphenylphosphonium cation to facilitate the transfer of anions across phase boundaries is a cornerstone of its utility in biphasic reaction systems, enabling reactions between species that would otherwise be segregated in immiscible liquids.

Design Principles for Phosphonium-Based Reagents and Catalysts

The tetraphenylphosphonium moiety serves as a foundational component in the design of a wide array of reagents and catalysts. The principles guiding this design are centered on leveraging its inherent properties of stability, solubility, and steric influence.

Key Design Principles:

Thermal Stability: One of the most significant advantages of tetraphenylphosphonium-based catalysts is their high thermal stability. phasetransfercatalysis.com This makes them suitable for reactions that require elevated temperatures, where other common phase-transfer catalysts, such as some quaternary ammonium (B1175870) salts, might decompose. The robustness of the tetraphenylphosphonium group allows for a broader operational temperature range.

Lipophilicity and Solubility: The four phenyl groups confer a high degree of lipophilicity to the cation, ensuring good solubility in organic solvents. This is a critical factor in the design of phase-transfer catalysts, as the catalyst must be able to effectively partition into the organic phase to transport the anion.

Steric Control: The steric bulk of the tetraphenylphosphonium group can be strategically employed to influence the selectivity of a reaction. By creating a specific steric environment around the active site of a catalyst, it is possible to favor certain reaction pathways over others.

Inertness: The tetraphenylphosphonium cation is generally chemically inert under a wide range of reaction conditions. This lack of reactivity ensures that it does not interfere with the desired chemical transformation and acts solely as a carrier for the anion or as a stabilizing counterion for a catalytically active species.

Tunability: While the tetraphenylphosphonium group itself is a fixed entity, it is possible to modify the phenyl rings with various substituents. This allows for the fine-tuning of the catalyst's electronic and steric properties, as well as its solubility, to optimize performance for a specific application.

The combination of these design principles makes tetraphenylphosphonium-based systems versatile tools in the development of efficient and robust catalysts for a variety of organic transformations.

Interplay with Other Ionic Species in Complex Mixtures

In many chemical systems, this compound does not exist in isolation but is part of a complex mixture containing other ionic species. The behavior of the tetraphenylphosphonium cation in such environments is governed by a delicate balance of intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. hw.ac.uk

Ion Pairing: In solution, the tetraphenylphosphonium cation will form ion pairs with the acetate anion. The strength of this ion pairing is dependent on the polarity of the solvent. In nonpolar solvents, ion pairing will be more significant, while in polar solvents, the ions will be more dissociated. The presence of other ions in the solution can lead to competitive ion pairing. For instance, if another salt with a more strongly coordinating anion is present, it may displace the acetate from the immediate vicinity of the tetraphenylphosphonium cation.

Chromatographic Applications: The principles of ion pairing with the tetraphenylphosphonium cation are exploited in ion-pair chromatography. In this technique, a bulky, lipophilic ion like tetraphenylphosphonium is added to the mobile phase to facilitate the separation of anionic analytes. The tetraphenylphosphonium cation forms ion pairs with the analyte anions, increasing their retention on a nonpolar stationary phase. The selectivity of the separation can be influenced by the nature and concentration of other ions in the eluent. Studies comparing different onium-based ion-pairing agents have shown that phosphonium salts can offer unique selectivity for polarizable anions. nih.gov

The interplay of the tetraphenylphosphonium cation with other ionic species is a complex phenomenon that is crucial to understanding its function in diverse chemical environments, from catalytic reaction mixtures to analytical separation systems.

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing tetraphenylphosphonium acetate, and how can purity be ensured? A: this compound is typically synthesized via anion exchange from its bromide or chloride salts (e.g., reacting tetraphenylphosphonium bromide with silver acetate). Key steps include:

- Anion Exchange : AgBr/AgCl precipitation by mixing tetraphenylphosphonium halides with silver acetate in polar solvents like methanol .

- Recrystallization : Purification via ethylene chloride/ethyl acetate mixtures to remove unreacted precursors .

- Characterization : Confirm purity using P NMR (peak at -23.2 ppm for tetraphenylphosphonium ion) and FT-IR to verify acetate incorporation .

Advanced Synthesis: Addressing Contaminants

Q: How can researchers mitigate trace halide contamination in this compound synthesis? A: Halide residues (e.g., Br⁻ or Cl⁻) from incomplete anion exchange can interfere with downstream applications (e.g., catalysis or membrane studies). Solutions include:

- Multiple Washes : Use hot ethanol or acetone to dissolve halide salts while leaving the acetate salt insoluble .

- Ion Chromatography : Post-synthesis analysis with ion-selective electrodes or LC-MS to detect residual halides .

- Alternative Routes : Direct synthesis from triphenylphosphine and acetic acid under palladium-catalyzed conditions, though this requires stringent temperature control .

Basic Applications in Biological Research

Q: How is this compound employed in mitochondrial membrane potential assays? A: The lipophilic cation tetraphenylphosphonium (TPP⁺) accumulates in mitochondria based on membrane potential. The acetate form is preferred for:

- Compatibility : Acetate counterions reduce interference with biological buffers compared to halides .

- Calibration : Use with ion-selective electrodes to quantify membrane potential changes in response to metabolic inhibitors (e.g., oligomycin or rotenone) .

Advanced Experimental Design: Membrane Studies

Q: What are the key challenges in using this compound for bacterial membrane permeability assays? A: Challenges include:

- Cation Interference : Competition with endogenous cations (e.g., K⁺) requires buffering with EDTA to chelate divalent metals .

- Polarity Artifacts : High polarity of acetate may reduce TPP⁺ penetration; validate with control experiments using deuterated analogs .

- Quantitative Limits : Detection thresholds for ion-selective electrodes (~1 µM); use fluorometric probes (e.g., JC-1) for higher sensitivity .

Basic Analytical Characterization

Q: What techniques are recommended for characterizing this compound? A:

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water (60:40) mobile phase; acetate’s polarity may require ion-pairing agents (e.g., tetrabutylammonium phosphate) .

- Spectroscopy : H NMR (δ 7.5–7.8 ppm for phenyl groups) and Raman spectroscopy (C=O stretch at ~1700 cm⁻¹ for acetate) .

Advanced Data Contradictions: Catalytic Studies

Q: Why do catalytic activities vary between tetraphenylphosphonium salts (e.g., bromide vs. acetate) in organometallic reactions? A: Differences arise from:

- Anion Lability : Acetate’s weaker coordination to metal centers (vs. Br⁻) may reduce catalytic stability in FeCl₃/DMAP systems .

- Solvent Effects : Acetate’s solubility in polar solvents (e.g., nBuOAc) enhances ion dissociation, altering reaction kinetics .

- Sustainability Trade-offs : Acetate salts are more biodegradable but may require higher catalyst loadings to match bromide activity .

Stability and Storage

Q: What are the optimal storage conditions for this compound? A:

- Desiccation : Store in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation .

- Temperature : Stable at ≤25°C; avoid freezing to prevent phase separation .

- Decomposition : Thermal gravimetric analysis (TGA) shows decomposition onset at ~275°C; monitor via DSC for batch consistency .

Advanced Environmental Impact

Q: What are the environmental implications of this compound in lab waste streams? A: While less persistent than halogenated analogs, its high polarity increases aqueous mobility. Mitigation strategies include:

- Adsorption : Activated carbon filtration to capture TPP⁺ ions .

- Biodegradation : Pilot studies suggest microbial degradation under aerobic conditions; monitor via COD assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.